molecular formula C12H18N2O4 B143364 ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)- CAS No. 133267-39-7

ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)-

Cat. No.: B143364
CAS No.: 133267-39-7
M. Wt: 254.28 g/mol
InChI Key: PTKSEFOSCHHMPD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)- is a compound with significant interest in the fields of chemistry and medicine It is known for its unique structure, which includes a phenyl group substituted with two methoxy groups and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)- typically involves multiple steps. One common method starts with 1-(2,5-dimethoxyphenyl)-2-bromoethanone, which is reacted with hexamine in the presence of a solvent system comprising tetrahydrofuran and water. The resulting aminoethanone is then acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system. This product is selectively reduced first with sodium borohydride and subsequently with stannous chloride. The final product is converted in situ to the corresponding hydrochloride salt immediately after reduction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of specific solvents and reaction conditions ensures the scalability of the process, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)- has been extensively studied for its applications in various fields:

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha-adrenergic receptors. It acts as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity. The hydrochloride salt form is used as a peripheral vasoconstrictor in the treatment of certain hypotensive states. The main active moiety is its major metabolite, which activates alpha-adrenergic receptors of the arteriolar and venous vasculature, leading to increased vascular tone and elevated blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Midodrine: A direct-acting sympathomimetic with similar alpha-adrenergic agonist activity.

    Phenylephrine: Another alpha-adrenergic agonist used for its vasoconstrictive properties.

    Ephedrine: A sympathomimetic amine with both alpha and beta-adrenergic activity.

Uniqueness

ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)- is unique due to its specific substitution pattern on the phenyl ring and its selective alpha-adrenergic agonist activity. This makes it particularly effective in treating hypertensive conditions with long-lasting effects .

Properties

CAS No.

133267-39-7

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

InChI

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/t10-/m1/s1

InChI Key

PTKSEFOSCHHMPD-SNVBAGLBSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H](CNC(=O)CN)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.